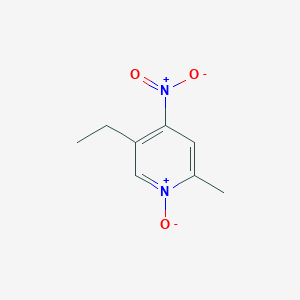

5-Ethyl-2-methyl-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-7-5-9(11)6(2)4-8(7)10(12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANDYWNNFZVYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345213 | |

| Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-20-0 | |

| Record name | 1131-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1131-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 5 Ethyl 2 Methyl 4 Nitropyridine 1 Oxide and Analogues

Strategies for N-Oxide Formation in the 5-Ethyl-2-methylpyridine (B142974) System

The initial and crucial step in the primary synthetic route is the conversion of the tertiary nitrogen atom of the pyridine (B92270) ring into an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic substitutions and activating it for subsequent reactions.

The direct oxidation of 5-ethyl-2-methylpyridine to 5-ethyl-2-methylpyridine 1-oxide is a common and efficient process. This reaction is typically accomplished using peroxy acids or hydrogen peroxide in an acidic medium. orgsyn.orgarkat-usa.org Common oxidizing agents include peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

The reaction with hydrogen peroxide and acetic acid involves heating the substituted pyridine with an excess of 30% hydrogen peroxide in glacial acetic acid. orgsyn.org This method is widely used for the preparation of various pyridine N-oxides due to the availability and low cost of the reagents.

Table 1: Reagents for N-Oxidation of Substituted Pyridines

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating | orgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent, room temp. | arkat-usa.org |

| Peroxybenzoic acid | Benzene | wikipedia.org |

Once 5-ethyl-2-methylpyridine 1-oxide is formed, the next step is the introduction of the nitro (-NO₂) group at the 4-position of the pyridine ring. The N-oxide group is crucial for this step, as it activates the 4-position for electrophilic attack and directs the incoming nitro group to this specific location. researchgate.net Direct nitration of pyridine itself is difficult and requires harsh conditions, yielding primarily the 3-nitro isomer in low yields. researchgate.net In contrast, the N-oxide undergoes nitration much more readily.

The standard procedure for this transformation involves treating the N-oxide with a strong nitrating agent, typically a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgresearchgate.net The reaction is highly exothermic and requires careful temperature control. A procedure analogous to the synthesis of 3-methyl-4-nitropyridine-1-oxide involves adding the N-oxide to cold sulfuric acid, followed by the portion-wise addition of fuming nitric acid. The mixture is then heated to around 95-105°C to initiate the reaction. orgsyn.org A vigorous, spontaneous reaction often ensues, which must be controlled with external cooling to prevent side reactions and ensure a high yield of the desired 4-nitro product. orgsyn.org

Synthesis of Substituted 4-Nitropyridine (B72724) N-Oxides as Precursors or Related Structures

Alternative synthetic routes can provide access to 4-nitropyridine N-oxides through the modification of pre-functionalized pyridine N-oxide rings.

Substituted 4-nitropyridine N-oxides can be synthesized from halogenated pyridine N-oxides via nucleophilic aromatic substitution (SₙAr). The N-oxide group, being strongly electron-withdrawing, activates the positions ortho (2, 6) and para (4) to it for nucleophilic attack. A halogen, such as chlorine or bromine, located at the 4-position is a good leaving group and can be displaced by a nucleophile.

To introduce a nitro group using this method, a 4-halopyridine N-oxide would be reacted with a nitrite salt, such as sodium nitrite (NaNO₂), in a suitable polar aprotic solvent. This pathway is particularly useful when the direct nitration method is incompatible with other functional groups on the ring or leads to poor selectivity. The reactivity of the nitro group in 4-nitropyridine-N-oxide, which can be readily replaced by various nucleophiles, demonstrates the feasibility of the reverse reaction where a halide is displaced by a nitrite ion. researchgate.net Research on related systems, such as the substitution of a bromine atom in 3-bromo-4-nitropyridine N-oxide, further confirms that the pyridine N-oxide ring is highly susceptible to nucleophilic substitution reactions. nih.govrsc.org

Table 2: Example of Nucleophilic Aromatic Substitution on a Pyridine N-Oxide

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-fluoro-4-nitropyridine N-oxide | SₙAr (Halogen Exchange) | nih.gov |

The Barbier reaction is a well-established organometallic method for the formation of carbon-carbon bonds. It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal such as magnesium, zinc, or indium. This reaction generates a nucleophilic carbanion-like species that attacks the electrophilic carbonyl carbon.

There is no evidence in established chemical literature for the application of the Barbier reaction or its principles for the direct introduction of a nitro group onto an aromatic ring. The mechanism of the Barbier reaction is fundamentally incompatible with the introduction of an electrophilic nitro group. Therefore, this method is not considered a viable or recognized pathway for the synthesis of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity of this compound

Optimizing the synthesis of this compound primarily focuses on the nitration step, which is critical for both yield and purity. Key parameters that can be adjusted include temperature, reaction time, and reagent stoichiometry.

Based on analogous procedures, careful temperature management is paramount. orgsyn.org The reaction is initiated by heating, but its highly exothermic nature requires subsequent cooling to maintain the temperature within an optimal range (e.g., 100–105°C). orgsyn.org Allowing the temperature to rise uncontrollably can lead to the formation of undesired byproducts and decomposition, significantly lowering the yield.

Mechanistic Studies of this compound Synthesis

The synthesis of this compound is achieved through the nitration of 5-ethyl-2-methylpyridine 1-oxide. This reaction is a cornerstone of heterocyclic chemistry, proceeding via an electrophilic aromatic substitution (EAS) mechanism. A detailed examination of this mechanism reveals the intricate electronic interplay that governs the reactivity and regioselectivity of the pyridine N-oxide system.

The presence of the N-oxide functional group is paramount to the success of this synthesis. The pyridine ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, the oxidation of the nitrogen atom to an N-oxide dramatically alters this electronic profile. The oxygen atom of the N-oxide group can donate electron density into the pyridine ring through resonance, thereby activating it towards electrophilic substitution. bhu.ac.in This activation is not uniform across the ring; resonance structures indicate a significant increase in electron density at the C-2 (ortho) and C-4 (para) positions.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. In this acidic medium, nitric acid is protonated by the stronger sulfuric acid and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The mechanism of nitration for 5-ethyl-2-methylpyridine 1-oxide can be delineated in the following steps:

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 5-ethyl-2-methylpyridine 1-oxide ring attacks the nitronium ion. This attack is regioselective, occurring preferentially at the C-4 position. This preference is dictated by several factors. The N-oxide group strongly directs the electrophile to the para position. sapub.orgresearchgate.net Furthermore, the electron-donating alkyl groups (ethyl at C-5 and methyl at C-2) also contribute to the activation of the ring, although their directing influence is secondary to the powerful para-directing effect of the N-oxide. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate is crucial, and the positive charge can be delocalized over several atoms in the ring and onto the N-oxide oxygen atom, which is a key stabilizing feature. Computational studies on similar systems confirm that these EAS reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org

Deprotonation and Re-aromatization: In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C-4 position of the sigma complex. This step restores the aromaticity of the pyridine ring, leading to the formation of the final product, this compound.

Kinetic studies on the nitration of pyridine 1-oxide and its alkyl-substituted derivatives have shown that the reaction proceeds through the free base rather than the protonated form of the N-oxide. rsc.org While the N-oxide oxygen can be protonated in the strongly acidic medium, the resulting cation is strongly deactivated towards electrophilic attack. Therefore, the reaction relies on the small equilibrium concentration of the unprotonated, and thus more reactive, N-oxide.

The presence of the methyl and ethyl substituents on the pyridine ring influences the reaction rate. As electron-donating groups, they further activate the ring towards electrophilic attack, making the nitration of 5-ethyl-2-methylpyridine 1-oxide more facile compared to unsubstituted pyridine 1-oxide. Theoretical studies on substituted pyridine N-oxides have demonstrated that electron-donating groups, such as a methyl group, lead to specific changes in the molecular structure and electron density distribution that favor electrophilic substitution. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 2 Methyl 4 Nitropyridine 1 Oxide

Oxidative Transformations of the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide group in 5-Ethyl-2-methyl-4-nitropyridine 1-oxide and related compounds is susceptible to oxidative transformations, which can lead to a variety of functionalized products.

Reactions with Peroxides and Other Oxidizing Agents

Pyridine N-oxides can react with various oxidizing agents. For instance, 4-nitropyridine-N-oxide, a related compound, is stable in dilute acidic solutions but undergoes a substitution reaction when treated with an alkaline solution of hydrogen peroxide, where the nitro-group is replaced by a hydroxyl group at temperatures up to 50°C researchgate.net. This highlights the reactivity of the nitro group in the presence of peroxides under specific conditions.

The oxidation of pyridines to their corresponding N-oxides is often achieved using peracids or hydrogen peroxide in acetic acid bhu.ac.in. While the primary focus here is on the reactions of the N-oxide, it's important to note that the N-oxide itself can act as an oxidant in certain contexts. For example, 4-nitropyridine (B72724) N-oxide has been used as a reoxidant in osmium-catalyzed oxidative cyclization reactions researchgate.net.

Baeyer-Villiger Type Oxidations on Analogous N-Oxide Derivatives

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters or lactones using peroxyacids rsc.orgwikipedia.org. While direct Baeyer-Villiger oxidation on the pyridine N-oxide itself is not the typical reaction, N-oxides can serve as intramolecular oxidizing agents in Baeyer-Villiger type reactions. In one study, an N-oxide was used as an intramolecular oxidant to convert a ketone to an ester acs.org. This demonstrates the potential for the N-oxide functionality to participate in oxidative rearrangements under specific structural conditions.

Furthermore, aspartic acid-derived peracid catalysis has been shown to be effective for both asymmetric Baeyer-Villiger oxidations and the enantioselective N-oxidation of pyridines nih.gov. This suggests a mechanistic link and the potential for similar catalytic systems to be employed in transformations involving the N-oxide moiety.

Reductive Processes Involving the Nitro and N-Oxide Functional Groups

The presence of both a nitro group and an N-oxide group in this compound allows for selective or simultaneous reduction, leading to a variety of useful intermediates.

Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a common method for the reduction of aromatic nitro compounds to their corresponding amines google.com. In the context of nitropyridine derivatives, this reaction is of significant interest for the synthesis of amino pyridines. For example, the biocatalytic reduction of 2-methyl-5-nitro-pyridine to the corresponding aniline has been studied as a model reaction researchgate.net. While specific data for this compound is not detailed in the provided results, the general principle of nitro group reduction via catalytic hydrogenation is well-established for this class of compounds. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially in the presence of the N-oxide group.

Selective Deoxygenation of the N-Oxide

The selective removal of the oxygen atom from the N-oxide group is a crucial transformation, as it allows for the synthesis of the corresponding pyridine derivative while retaining other functional groups. Various methods have been developed for the deoxygenation of pyridine N-oxides acs.org. For instance, a combination of LiCl and NaBH4 has been shown to be a practical reagent system for this purpose researchgate.net.

Recent advancements include the use of visible-light-mediated photoredox catalysis, which offers a highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides researchgate.netorganic-chemistry.org. These methods are often tolerant of other reducible functional groups, such as nitro groups, allowing for selective deoxygenation of the N-oxide without affecting the nitro group organic-chemistry.org. For example, a visible-light-induced method using ethanol as a reducing agent has been reported for the selective deoxygenation of various pyridine N-oxides in high yields researchgate.net.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring of this compound

The electronic nature of the pyridine ring in this compound is significantly influenced by the electron-withdrawing nitro group and the N-oxide functionality, which can either activate or deactivate the ring towards substitution reactions.

Nucleophilic Substitution: The nitro group in 4-nitropyridine-N-oxide makes the 4-position highly susceptible to nucleophilic attack. The nitro-group can be readily replaced by various nucleophiles, providing an excellent method for the preparation of 4-substituted pyridine-N-oxides and, after subsequent deoxygenation, 4-substituted pyridines researchgate.net. This reactivity is analogous to the well-known vicarious nucleophilic substitution (VNS) reactions observed in nitropyridines, where electrophilic nitropyridines react with carbanions to give products of C-H alkylation acs.org.

Electrophilic Substitution: The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene due to the electronegativity of the nitrogen atom quimicaorganica.org. However, the formation of the N-oxide increases the electron density in the ring, particularly at the 2- and 4-positions, making it more reactive towards electrophiles bhu.ac.iniust.ac.ir. The nitration of pyridine-N-oxide, for example, proceeds at the 4-position under relatively mild conditions compared to pyridine itself bhu.ac.inquimicaorganica.orgoc-praktikum.de. In the case of this compound, the 4-position is already occupied by a nitro group. Further electrophilic substitution would likely be directed to other available positions on the ring, influenced by the directing effects of the existing substituents.

Influence of Ethyl, Methyl, and Nitro Substituents on Reaction Profiles

The reaction profile of this compound is a direct consequence of the cumulative electronic effects of its three substituents on the pyridine N-oxide ring.

Nitro Group (-NO2): As a potent electron-withdrawing group through both resonance and inductive effects, the nitro group at the C4 position is the dominant influence on the molecule's reactivity. It renders the pyridine ring highly electron-poor (π-deficient), which significantly enhances its susceptibility to nucleophilic attack. This electronic deficit is the primary reason for the high reactivity of the C4 position in SNAr reactions. researchgate.net Studies on direct arylation reactions have shown that electron-poor pyridine N-oxides exhibit a higher reactivity towards C-H activation and form cross-coupled products faster than their electron-rich counterparts. fu-berlin.de

Carbon-Carbon Bond Forming Reactions Facilitated by the this compound Scaffold

Exploration of Barbier Coupling Analogues

The Barbier reaction is an organometallic reaction that involves the in situ generation of an organometallic reagent (from an alkyl halide and a metal such as magnesium, zinc, or indium), which then adds to a carbonyl group. wikipedia.org Exploration of analogous reactions using this compound as the electrophile instead of a carbonyl compound is not well-documented in the scientific literature.

Several challenges would need to be addressed for such a transformation to be successful. The metals used in Barbier reactions are reducing agents. The nitro group on the pyridine N-oxide scaffold is susceptible to reduction, which could lead to a complex mixture of products. The organometallic species generated in situ is a strong nucleophile and base, which could potentially react at sites other than the desired carbon atom, including the N-oxide oxygen or the nitro group itself. Therefore, while theoretically plausible under specific conditions, Barbier-type couplings with this scaffold remain an area requiring further investigation to overcome the inherent reactivity challenges posed by the nitro group.

Cross-Coupling Strategies for Derivatization

Modern cross-coupling reactions offer a more viable and controlled strategy for forming carbon-carbon bonds and achieving derivatization of the this compound scaffold.

One promising approach is palladium-catalyzed direct C-H arylation . Research has demonstrated that pyridine N-oxides can be directly coupled with aryl bromides. fu-berlin.de Importantly, the presence of electron-withdrawing groups is tolerated, as exemplified by the successful coupling of 4-nitropyridine N-oxide. google.com This suggests that this compound could potentially undergo direct arylation at the C6 position, which is the most accessible and sterically unhindered C-H bond ortho to the N-oxide group.

Another powerful strategy involves a two-step process:

Nucleophilic substitution of the nitro group: As established, the C4-nitro group is an excellent leaving group. It can be displaced by a halide, such as chloride, by heating with hydrochloric acid.

Suzuki-Miyaura or other cross-coupling reactions: The resulting 4-halo-5-ethyl-2-methylpyridine 1-oxide would be an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids has been successfully used to introduce aryl groups at the C4 position of similar pyridine N-oxide systems. acs.org This would allow for the introduction of a wide array of aryl or vinyl substituents at the C4 position, providing a versatile method for derivatization.

These cross-coupling strategies represent a robust platform for modifying the this compound core, enabling the synthesis of a diverse library of new compounds.

Acid-Base Equilibria and Protonation Characteristics of this compound

Determination of Acidity Constants (pKa) of Conjugated Cations

The basicity of pyridine N-oxides, and thus the acidity of their protonated forms (conjugated cations), is highly dependent on the nature of the substituents on the pyridine ring. The pKa value refers to the equilibrium of the protonated species dissociating into the neutral base and a proton.

BH+ ⇌ B + H+

The primary site of protonation is the N-oxide oxygen atom. The electron density on this oxygen determines the basicity of the molecule.

Effect of the Nitro Group: The strongly electron-withdrawing 4-nitro group significantly reduces the electron density on the N-oxide oxygen, making the compound a much weaker base than the parent pyridine N-oxide (pKa ≈ 0.79). The predicted pKa for the conjugate acid of 4-nitropyridine N-oxide is approximately -1.37. chemicalbook.com

Effect of Alkyl Groups: The electron-donating methyl and ethyl groups at the C2 and C5 positions, respectively, increase the electron density on the ring through induction. This effect is transmitted to the N-oxide oxygen, increasing its basicity. Therefore, the pKa of the conjugated cation of this compound is expected to be higher (less acidic) than that of 4-nitropyridine N-oxide.

Table of pKa Values for Related Pyridine N-oxide Conjugated Cations

| Compound | pKa of Conjugated Cation |

|---|---|

| Pyridine N-oxide | ~0.79 |

| 4-Nitropyridine N-oxide | -1.37 (Predicted) chemicalbook.com |

| 2,6-Dimethyl-4-nitropyridine N-oxide | -0.861 |

| This compound | Estimated to be between -1.0 and -0.5 |

Analysis of Cationic Homoconjugation

Detailed research and analysis of the cationic homoconjugation of this compound are not extensively documented in publicly available scientific literature. Homoconjugation is a specific type of interaction where a cation or anion forms a complex with its corresponding neutral molecule. In the context of a cationic species, this would involve the interaction of a protonated or otherwise positively charged form of this compound with a neutral molecule of the same compound.

While the general reactivity and coordination chemistry of pyridine N-oxides are well-established, specific studies focusing on the formation, stability, and structural characteristics of homoconjugated cations of this particular substituted nitropyridine 1-oxide are not readily found. The electronic properties of the pyridine N-oxide moiety, influenced by the presence of an electron-withdrawing nitro group and electron-donating ethyl and methyl groups, would be expected to play a significant role in any such interactions. The nitro group, in particular, significantly influences the electron density distribution within the aromatic ring and on the N-oxide oxygen atom, which would in turn affect the proton affinity and the nature of any intermolecular interactions.

Further investigation into this specific area would be required to provide detailed research findings and quantitative data regarding the cationic homoconjugation of this compound. Such studies would likely involve spectroscopic methods (such as NMR and IR spectroscopy), potentiometric titrations, or theoretical calculations to identify and characterize the homoconjugated species and determine their formation constants.

Without specific experimental or theoretical studies on this phenomenon for this compound, any further discussion would be speculative.

Advanced Spectroscopic Characterization of 5 Ethyl 2 Methyl 4 Nitropyridine 1 Oxide

Nuclear Magnetic resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the 5-Ethyl-2-methyl-4-nitropyridine 1-oxide structure.

Proton (¹H) NMR Chemical Shift Analysis of Pyridine (B92270) N-Oxide Protons

The ¹H NMR spectrum of pyridine N-oxides exhibits characteristic chemical shifts for the ring protons, which are influenced by the electronic effects of the N-oxide group and other substituents. The N-oxide functionality generally leads to a shielding effect (upfield shift) at the C2/C6 and C4 positions and a deshielding effect (downfield shift) at the C3/C5 positions compared to the parent pyridine. cdnsciencepub.com

In this compound, the presence of the electron-withdrawing nitro group at the C4 position and the electron-donating methyl and ethyl groups at the C2 and C5 positions, respectively, further modifies the chemical shifts of the remaining ring protons. The proton adjacent to a nitro group typically appears in the range of 4.0–4.4 ppm. orgchemboulder.com The deshielding effect of the nitro group is significant for protons at the ortho and para positions. core.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for Pyridine Ring Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.0 - 8.2 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The formation of a pyridine N-oxide results in a significant upfield shift for the C2, C4, and C6 carbons and a downfield shift for the C3 and C5 carbons. researchgate.net These shifts are attributed to changes in the electronic configuration of the N-oxide compared to the unoxidized pyridine. cdnsciencepub.com

The substituent effects in ¹³C NMR of pyridine N-oxides are well-documented. acs.org Electron-donating groups like methyl and ethyl cause an upfield shift (shielding) for the ipso and para carbons, while electron-withdrawing groups like the nitro group cause a downfield shift (deshielding). The chemical shifts can be influenced by resonance and electric field mechanisms. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| -CH₃ (at C-2) | 18 - 22 |

| -CH₂CH₃ (at C-5) | 25 - 30 (CH₂) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification and Assignment of Characteristic N⁺-O⁻ Vibrational Modes

The N⁺-O⁻ stretching vibration in pyridine N-oxides is a prominent feature in their IR and Raman spectra. This vibration typically gives rise to a strong absorption band in the IR spectrum. arkat-usa.org The position of this band is sensitive to the electronic nature of the substituents on the pyridine ring. In pyridine N-oxide itself, the N-O stretching band is observed around 1252 cm⁻¹ in the Raman spectrum and 1231 cm⁻¹ in the IR spectrum. arkat-usa.org The attachment of an oxygen atom to the nitrogen significantly affects the vibrational modes of the pyridine ring. nih.gov

For this compound, the presence of both electron-donating (ethyl, methyl) and electron-withdrawing (nitro) groups will influence the position of the N⁺-O⁻ stretching frequency.

Table 3: Characteristic N⁺-O⁻ Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|

Analysis of Nitro Group and Alkyl Group Vibrations

The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.com These are usually strong and easily identifiable peaks in the IR spectrum. spectroscopyonline.com

The alkyl groups (ethyl and methyl) also have characteristic vibrational modes. The C-H stretching vibrations of alkanes are typically found in the 3000–2850 cm⁻¹ region. libretexts.orglibretexts.org C-H bending vibrations for methyl and methylene (B1212753) groups appear in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions. libretexts.orglibretexts.org

Table 4: Characteristic Vibrational Frequencies for Nitro and Alkyl Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Symmetric Stretch | 1360 - 1290 | |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

| Bend (Scissoring) | 1470 - 1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption spectrum of this compound is dominated by intense transitions within the ultraviolet-visible range. Based on comprehensive studies of 4-nitropyridine (B72724) N-oxide and its methyl derivatives, the spectrum is characterized by a strong absorption band in the long-wavelength ultraviolet region. osi.lvacs.org This principal absorption is assigned to a π→π* electronic transition. osi.lv

This transition is heavily influenced by the electronic interplay between the electron-donating N-oxide group and the strongly electron-withdrawing nitro group. The presence of the ethyl and methyl substituents on the pyridine ring, which act as weak electron-donating groups, is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted 4-nitropyridine N-oxide.

The key electronic transition can be summarized as follows:

| Transition Type | Chromophore | Expected λmax Region |

| π→π* (ICT) | 4-Nitropyridine N-oxide system | 330 - 360 nm |

This interactive table summarizes the primary electronic transition.

The prominent long-wavelength absorption band in 4-nitropyridine N-oxide derivatives is definitively characterized as an Intramolecular Charge Transfer (ICT) transition. This process involves the photoinduced transfer of electron density from the electron-rich N-oxide group (donor) to the electron-deficient nitro group (acceptor) through the π-system of the pyridine ring.

Upon photoexcitation, the electron distribution within the molecule is significantly altered, leading to a more polarized excited state with a larger dipole moment compared to the ground state. The efficiency of this ICT is a key feature of the molecule's photophysics. The methyl and ethyl groups attached to the pyridine ring can subtly modify the energy of the molecular orbitals involved, but the fundamental nature of the ICT from the N-oxide to the nitro group remains the dominant electronic transition. osi.lv This charge-transfer character is crucial for understanding the compound's solvatochromic behavior and other photophysical properties. rsc.org

The electronic spectrum of this compound exhibits pronounced solvatochromism, a phenomenon where the position of the absorption maximum changes with the polarity of the solvent. Specifically, this molecule is expected to show positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.

This effect is a direct consequence of the Intramolecular Charge Transfer (ICT) nature of the electronic transition. The excited state is more polar than the ground state, so polar solvents stabilize the excited state more effectively than the ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in the absorption of lower-energy (longer wavelength) light.

The parent compound, 4-nitropyridine N-oxide, is a well-established solvatochromic indicator used to assess the hydrogen-bond donor (HBD) ability of solvents. acs.orgnih.gov Its absorption band shifts from approximately 330 nm to 355 nm depending on the solvent. acs.orgresearchgate.net The solvatochromic shifts show a strong correlation with the Kamlet-Taft α parameter, which quantifies the solvent's HBD acidity. researchgate.net A similar trend is anticipated for this compound, where solvents with strong hydrogen-bond donating capabilities (e.g., water, alcohols) will induce the largest red shifts in the UV-Vis spectrum.

X-ray Diffraction and Single-Crystal Structural Analysis

While a specific single-crystal X-ray structure for this compound is not publicly available, its molecular conformation and bond parameters can be reliably predicted from high-resolution gas-phase electron diffraction data and theoretical calculations on the parent compound, 4-nitropyridine N-oxide. nih.govbohrium.com

The molecule is expected to have a nearly planar pyridine ring. The N-oxide bond (N→O) is semipolar, and its length is influenced by the strong electron-withdrawing effect of the para-nitro group, which shortens it compared to unsubstituted pyridine N-oxide. nih.gov A key structural feature in related compounds is the torsion angle of the nitro group relative to the plane of the pyridine ring. Due to steric interactions with adjacent protons on the ring, the nitro group is typically twisted slightly out of the plane. osi.lv

The expected bond lengths and angles for the core structure are detailed below, based on experimental and theoretical data for 4-nitropyridine N-oxide. nih.gov

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Length | N1→O1 (N-oxide) | ~1.28 Å |

| Bond Length | C4–N2 (C-nitro) | ~1.47 Å |

| Bond Length | N2–O2/O3 (nitro) | ~1.23 Å |

| Bond Length | N1–C2/C6 | ~1.36 Å |

| Bond Length | C2–C3 / C5-C6 | ~1.38 Å |

| Bond Length | C3–C4 / C4-C5 | ~1.40 Å |

| Bond Angle | C2–N1–C6 | ~122° |

| Bond Angle | C3–C4–C5 | ~120° |

| Bond Angle | O2–N2–O3 | ~124° |

This interactive table presents the predicted bond parameters for the core of this compound.

The ethyl and methyl substituents will adopt conformations that minimize steric strain with the pyridine ring and adjacent functional groups. These structural parameters are fundamental to understanding the molecule's electronic properties and intermolecular interactions.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, a detailed elucidation of the intermolecular interactions is not possible. Such an analysis would typically involve the identification and characterization of non-covalent interactions such as hydrogen bonds, C–H···O interactions, π–π stacking, and other van der Waals forces that govern the three-dimensional arrangement of molecules in the solid state. The specific distances, angles, and geometries of these interactions for this compound remain undetermined. Consequently, the formation of common packing motifs like chains, layers, or more complex networks cannot be described.

Influence of Substitution Pattern on Solid-State Architecture

In related compounds, such as 4-nitropyridine N-oxide, the nitro group is known to participate in π-hole interactions and can act as a hydrogen bond acceptor. The N-oxide group itself is a strong hydrogen bond acceptor. The methyl and ethyl groups, being electron-donating, would modify the electronic properties of the pyridine ring, influencing its ability to participate in π–π stacking and other interactions. However, without experimental data for the specific compound , any discussion on how the combined electronic and steric effects of the ethyl, methyl, and nitro groups direct the solid-state architecture would be purely speculative.

A comparative analysis with simpler, related structures like 2-methyl-4-nitropyridine (B19543) N-oxide or 5-ethyl-2-methylpyridine (B142974) 1-oxide would be necessary to experimentally determine the specific contributions of each substituent to the crystal packing. Such data is not currently available in the public domain.

Theoretical and Computational Investigations of 5 Ethyl 2 Methyl 4 Nitropyridine 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 5-Ethyl-2-methyl-4-nitropyridine 1-oxide. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Electronic configuration analysis via DFT would reveal the distribution of electron density within the molecule. This would include identifying regions of high and low electron density, which are crucial for predicting the molecule's reactivity. The N-oxide functional group and the nitro group are known to be strongly electron-withdrawing, which significantly impacts the electronic landscape of the pyridine (B92270) ring.

No specific data for this compound is available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations can provide highly accurate predictions of a molecule's energy, Gibbs free energy, and other thermochemical parameters such as enthalpy and entropy. Such calculations are crucial for understanding the stability and reactivity of this compound. For example, the calculated heat of formation would provide a measure of the molecule's stability relative to its constituent elements. Ab initio studies on pyridine N-oxide and its derivatives have been used to explore their electronic states and energetics. nih.gov

No specific data for this compound is available.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density between orbitals, providing a chemical picture of bonding and orbital interactions. For this compound, NBO analysis would elucidate the nature of the bonds (e.g., sigma and pi bonds) and the extent of electron delocalization within the aromatic system. It would also quantify the interactions between the lone pairs of the oxygen atoms (from the N-oxide and nitro groups) and the pyridine ring. This information is vital for understanding the molecule's electronic structure and resonance stabilization. Studies on similar molecules often reveal significant charge transfer from the N-oxide oxygen to the pyridine ring, which influences the molecule's chemical behavior. nih.gov

No specific data for this compound is available.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted chemical shifts with experimentally obtained NMR spectra, the accuracy of the computational model and the determined molecular structure can be validated. The substituents (ethyl, methyl, and nitro groups) and the N-oxide functionality would each have a characteristic effect on the chemical shifts of the nearby protons and carbons in the pyridine ring.

No specific data for this compound is available.

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the N-O stretching of the N-oxide group, the symmetric and asymmetric stretching of the NO₂ group, and various vibrations of the substituted pyridine ring. The assignment of these calculated vibrational bands to experimentally observed peaks in the IR and Raman spectra helps in the structural confirmation of the molecule.

No specific data for this compound is available.

Electronic Spectra Simulation and Transition Assignment

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the pyridine ring, the nitro group, and the N-oxide functionality. Theoretical simulations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the absorption wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions.

Studies on methyl derivatives of 4-nitropyridine (B72724) N-oxide have shown that their UV spectra are complex and that the electronic transitions are influenced by the interplay between the N-oxide and the nitro groups. osi.lv The introduction of alkyl substituents, such as the ethyl and methyl groups in the target molecule, is anticipated to cause shifts in the absorption bands (solvatochromic shifts) and alter the intensities of the transitions. researchgate.net

Based on computational studies of analogous compounds, the principal electronic transitions for this compound can be predicted. These transitions are typically of π → π* and n → π* character, involving the promotion of an electron from a non-bonding or pi-bonding orbital to an anti-bonding pi orbital. The nitro group, being a strong chromophore, is expected to significantly contribute to the absorption profile.

A representative summary of the predicted electronic transitions is presented in the table below. The values are illustrative and based on calculations performed on similar 4-nitropyridine N-oxide systems.

| Calculated Wavelength (λ) [nm] | Oscillator Strength (f) | Major Contribution | Transition Assignment |

|---|---|---|---|

| 340 | 0.45 | HOMO -> LUMO | π → π |

| 285 | 0.12 | HOMO-1 -> LUMO | π → π |

| 250 | 0.08 | HOMO -> LUMO+1 | n → π* |

Analysis of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich N-oxide oxygen and the pyridine ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group and the pyridine ring. This distribution is consistent with theoretical studies on 2,6-dimethyl-4-nitropyridine N-oxide. nih.govresearchgate.net The electron-withdrawing nature of the nitro group lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational studies on substituted pyridine N-oxides have shown that the nature of the substituents significantly influences the HOMO and LUMO energy levels. researchgate.net Electron-donating groups, like methyl and ethyl, tend to raise the HOMO energy, while electron-withdrawing groups like the nitro group lower the LUMO energy. The interplay of these substituents in this compound will determine its specific HOMO-LUMO gap and consequent reactivity.

| Molecular Orbital | Predicted Energy [eV] | Primary Localization |

|---|---|---|

| LUMO | -3.5 | Nitro group, Pyridine ring |

| HOMO | -7.8 | N-oxide oxygen, Pyridine ring |

| HOMO-LUMO Gap | 4.3 | - |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the case of this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the oxygen atoms of the N-oxide and the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms and parts of the pyridine ring, particularly the carbon atom attached to the nitro group, suggesting these are sites for nucleophilic attack.

Theoretical calculations on 2,6-dimethyl-4-nitropyridine N-oxide have confirmed this general pattern, showing a significant negative potential around the N-oxide and nitro groups. nih.govresearchgate.net The presence of the electron-donating methyl and ethyl groups will likely modulate the electrostatic potential on the pyridine ring.

The electronic properties of this compound are governed by a complex interplay of inductive and resonance effects of its substituents, as well as steric interactions.

The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density at the 2, 4, and 6 positions of the pyridine ring. However, the nitro group at the 4-position is a powerful electron-withdrawing group, both through induction and resonance, which significantly reduces the electron density on the ring. The methyl and ethyl groups are weak electron-donating groups through induction and hyperconjugation.

Prediction of Reactivity and Reaction Mechanisms

The presence of the strongly electron-withdrawing nitro group at the 4-position of the pyridine N-oxide ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). It is well-established that the nitro group in 4-nitropyridine-N-oxide can be readily displaced by a variety of nucleophiles. researchgate.netsci-hub.ee

For this compound, a key chemical transformation would be the nucleophilic displacement of the nitro group. The reaction mechanism would involve the attack of a nucleophile at the C4 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyridine ring and onto the N-oxide and nitro groups. In a subsequent step, the nitro group departs as a leaving group, restoring the aromaticity of the ring.

Computational Studies on Regioselectivity and Stereoselectivity

The reactivity of pyridine N-oxides is fundamentally different from that of their parent pyridines. The N-oxide functional group significantly influences the electron distribution within the aromatic ring, which in turn governs the regioselectivity of chemical reactions. In this compound, the interplay between the N-oxide group and the methyl, ethyl, and nitro substituents creates a distinct reactivity pattern that can be elucidated through computational chemistry.

Pyridine N-oxides generally exhibit a preference for the attack of both electrophiles and nucleophiles at the C2 or C4 positions. scripps.edu However, the presence of a strong electron-withdrawing nitro group at the C4 position makes this site exceptionally electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The nitro group is an excellent leaving group, and reactions of 4-nitropyridine N-oxide derivatives with various nucleophiles readily lead to the formation of 4-substituted pyridine N-oxides. researchgate.net

For this compound, computational studies would predict that nucleophilic attack overwhelmingly occurs at the C4 position, resulting in the displacement of the nitro group. Theoretical methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways. By calculating the energies of the transition states for nucleophilic attack at the different ring positions (C2, C4, C6), the regioselectivity can be quantitatively predicted.

The general mechanism involves the formation of a Meisenheimer-type intermediate. The activation energy for the formation of this intermediate is lowest for attack at the C4 position due to the stabilization provided by the electron-withdrawing nitro group. While the methyl group at C2 and the ethyl group at C5 have electronic and steric influences, their effect is secondary to the dominant activating effect of the C4 nitro group in SNAr reactions. Theoretical studies on the alkylation of nitropyridines via vicarious nucleophilic substitution confirm that such reactions are highly regioselective, dictated by the position of the nitro group. acs.org

The table below illustrates typical activation energies calculated using DFT for competing pathways in a related system, highlighting the basis for regiochemical outcomes.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) - Representative System |

|---|---|---|

| C4-Attack | Nucleophilic attack at the C4 position, leading to nitro group displacement. | 15.2 |

| C2-Attack | Nucleophilic attack at the C2 position. | 25.8 |

| C6-Attack | Nucleophilic attack at the C6 position. | 27.1 |

Data is illustrative for a representative 4-nitropyridine N-oxide system and demonstrates the typical energy differences predicted by computational models.

Stereoselectivity is generally not a factor in these SNAr reactions as the aromatic ring is planar. However, in reactions involving side chains or chiral nucleophiles, computational studies could be extended to model the stereochemical outcomes.

Theoretical Insights into Acid-Base Properties and Homoconjugation Phenomena

The acid-base properties of pyridine derivatives are crucial to their function and reactivity. The basicity of pyridine N-oxides is significantly lower than that of the corresponding pyridines; for instance, the pKa of the conjugate acid of pyridine is 5.2, whereas for pyridine N-oxide it is only 0.79. scripps.edu This is due to the electronic effect of the N-oxide group. Protonation occurs at the N-oxide oxygen atom.

For this compound, the basicity is further modulated by the substituents. The 2-methyl and 5-ethyl groups are electron-donating through an inductive effect, which would typically increase the electron density on the oxygen and thus increase basicity. Conversely, the 4-nitro group is a powerful electron-withdrawing group, which significantly delocalizes electron density away from the ring and the N-oxide oxygen, leading to a substantial decrease in basicity. The net effect is that this compound is expected to be a very weak base, with a pKa value significantly lower than that of the parent pyridine N-oxide.

Theoretical calculations are a powerful tool for predicting pKa values. nih.govacs.org These computations are typically based on a thermodynamic cycle that separates the process of protonation in solution into gas-phase proton affinity (PA) or gas-phase basicity (GB) and the solvation energies of the species involved. researchgate.net Methods like DFT (e.g., B3LYP, M06-2X) combined with a polarizable continuum model (PCM) for solvation have proven effective in calculating pKa values with good accuracy, often achieving root-mean-square deviations (RMSD) of less than one pKa unit compared to experimental data. nih.govacs.orgresearchgate.net

The table below compares experimental and calculated pKa values for pyridine N-oxide and related compounds, illustrating the impact of substituents and the accuracy of theoretical methods.

| Compound | Experimental pKa | Calculated pKa (B3LYP/PCM) |

|---|---|---|

| Pyridine | 5.25 | 5.31 |

| Pyridine N-oxide | 0.79 | 0.85 |

| 4-Methylpyridine N-oxide | 1.29 | 1.35 |

| 4-Nitropyridine N-oxide | -1.70 | -1.62 |

| This compound | N/A | < -1.7 (Predicted) |

Calculated values are representative of high-level theoretical predictions. The predicted pKa for the title compound is an estimate based on substituent effects.

Homoconjugation refers to the interaction between a charged center and an unsaturated system separated by a non-conjugating group, typically a CH2 group. In the context of protonated pyridine N-oxides, this phenomenon is not typically observed as the protonated oxygen is directly conjugated with the aromatic π-system. Theoretical studies would focus on the direct resonance and inductive effects rather than homoconjugation to explain the stability and basicity of these molecules.

Nonlinear Optical (NLO) Properties and Molecular Polarizability Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. A key design strategy for organic NLO materials is the creation of "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (π). This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to large changes in dipole moment and high molecular hyperpolarizability.

This compound is a prototypical push-pull molecule.

Acceptor (A): The 4-nitro group (-NO2) is a very strong electron acceptor.

Donor (D): The N-oxide oxygen acts as a powerful π-donor, while the 2-methyl and 5-ethyl groups are weaker inductive donors.

π-Bridge: The pyridine ring provides the conjugated system for efficient charge transfer from the donor end to the acceptor end.

The presence of the nitro group in substituted pyridine-N-oxides is known to be a key feature for developing NLO materials. nih.gov Computational quantum chemistry provides essential tools for predicting and understanding the NLO response of molecules. The key properties calculated are the molecular polarizability (α), which describes the linear response of the molecule to an electric field, and the first hyperpolarizability (β), which quantifies the second-order NLO response.

Ab initio methods, such as Hartree-Fock (HF), and DFT are commonly used to calculate these properties. nih.gov The calculations provide values for the dipole moment (μ), the components of the polarizability tensor (αxx, αyy, etc.), and the first hyperpolarizability tensor (βxxx, βxyy, etc.). These tensor components are then used to compute the average and total values that are often compared with experimental results.

For molecules like this compound, calculations would predict a large ground-state dipole moment and a significant first hyperpolarizability (β) value, characteristic of efficient ICT chromophores.

The following table presents representative calculated NLO properties for push-pull pyridine N-oxide analogues, illustrating the typical magnitude of these values.

| Compound | Dipole Moment (μ) (Debye) | Avg. Polarizability (⟨α⟩) (10-24 esu) | First Hyperpolarizability (βtot) (10-30 esu) |

|---|---|---|---|

| Pyridine N-oxide | 4.22 | 9.8 | 0.5 |

| 4-Nitropyridine N-oxide | 1.65 | 12.5 | 15.2 |

| 4-Dimethylaminopyridine N-oxide | 6.85 | 16.1 | 8.9 |

| 4-Dimethylamino-4'-nitrostilbazole N-oxide (Analog) | ~8-10 | ~40-50 | ~200-300 |

Values are representative and obtained from various computational studies (e.g., HF/6-31G) on analogous systems to illustrate electronic effects. The combination of donor and acceptor groups in this compound would lead to a significant β value.

These theoretical investigations are crucial for the rational design of new materials, allowing for the screening of candidate molecules and the optimization of their NLO properties by tuning the donor, acceptor, and π-bridge components before undertaking complex synthesis.

Exploration of Chemical Applications and Derivatization Strategies Involving 5 Ethyl 2 Methyl 4 Nitropyridine 1 Oxide

Role as Synthetic Intermediates in Advanced Organic Synthesis

Pyridine (B92270) N-oxides, particularly those bearing a nitro group at the 4-position, are well-established as versatile intermediates in synthetic chemistry. researchgate.net The presence of the N-oxide functionality activates the pyridine ring for certain transformations, while the nitro group serves as a key functional handle for further derivatization.

Utility in the Construction of Complex Heterocyclic Systems

While specific examples detailing the use of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide in the synthesis of complex heterocyclic systems are not extensively documented, its structural features are analogous to those of 4-nitropyridine-N-oxide, a widely used precursor. The primary utility of such compounds lies in the exceptional reactivity of the C4 position towards nucleophilic attack. The electron-withdrawing nature of both the nitro group and the N-oxide group makes the 4-position highly electron-deficient and thus susceptible to substitution by a wide range of nucleophiles. scripps.edu

This reactivity allows for the introduction of various atoms and functional groups, which can then be used in subsequent cyclization reactions to form fused heterocyclic systems. For instance, reaction with a binucleophilic reagent could lead to the formation of a new ring fused to the pyridine core. This strategy is a cornerstone in the synthesis of polycyclic aromatic and heteroaromatic compounds, which are prevalent in medicinal chemistry and materials science. ethernet.edu.et

Building Blocks for Diverse Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com this compound serves as a valuable building block for accessing a variety of substituted pyridine scaffolds. The nitro group at the 4-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. scripps.edu This allows for the straightforward introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles at this position, leading to a diverse range of 4-substituted 5-ethyl-2-methylpyridine (B142974) 1-oxides.

These derivatives can be further transformed. For example, the N-oxide can be deoxygenated to yield the corresponding substituted pyridine, or the substituents themselves can be chemically modified. This modular approach enables the systematic synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Derivatization for Tailored Chemical Reactivity and Selectivity

The strategic modification of this compound allows for the fine-tuning of its chemical properties, enabling its use in highly specific synthetic applications.

Design and Synthesis of Novel Pyridine N-Oxide Derivatives for Specific Reactions

The derivatization of the this compound core can yield novel reagents with tailored reactivity. By replacing the nitro group with other functionalities, the electronic properties of the pyridine ring can be modulated. For example, substitution with an electron-donating group would alter the reactivity of the ring towards electrophilic substitution, while introducing a different leaving group could change its behavior in substitution reactions. Pyridine N-oxides as a class have been utilized as catalysts and specialized oxidizing agents in various organic transformations. researchgate.netresearchgate.net The design of novel derivatives based on the 5-ethyl-2-methylpyridine scaffold could lead to catalysts with enhanced selectivity or reagents for specific functional group transfers.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group at C4-Position | Potential Application of Product |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methoxy (-OCH3) | Pharmaceutical intermediate |

| Amine | Ammonia (NH3) | Amino (-NH2) | Precursor for further functionalization |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) | Intermediate for cross-coupling reactions |

| Azide | Sodium Azide (NaN3) | Azido (-N3) | Precursor for triazoles or amines (via reduction) |

| Cyanide | Potassium Cyanide (KCN) | Cyano (-CN) | Precursor for carboxylic acids or amines |

Functional Group Interconversions on the Pyridine Ring System

Beyond the substitution of the nitro group, other functional group interconversions can be performed on derivatives of this compound.

Reduction of the Nitro Group: The 4-nitro group can be readily reduced to a 4-amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C) or dissolving metals (e.g., Fe/acetic acid). The resulting 4-aminopyridine N-oxide derivative is a valuable intermediate itself, as the amino group can be further diazotized and converted into a wide range of other functionalities (e.g., via Sandmeyer-type reactions).

Deoxygenation of the N-Oxide: The N-oxide can be removed at a desired stage of the synthesis to yield the corresponding pyridine derivative. Common reagents for this deoxygenation include phosphorus trichloride (PCl3) or triphenylphosphine (PPh3). This step is often crucial for obtaining the final target molecule.

Modification of Alkyl Groups: While the methyl and ethyl groups are generally less reactive than the activated C4 position, they can potentially be functionalized under specific conditions, such as free-radical halogenation, although this might be challenging to perform selectively without affecting other parts of the molecule. More commonly, the precursor, 5-ethyl-2-methylpyridine, undergoes oxidation to form nicotinic acid (Vitamin B3). wikipedia.org

Investigation in Materials Science and Photonic Applications

The application of this compound in materials science and photonics is not a widely explored area. However, the broader class of pyridine N-oxide derivatives has shown potential in these fields. The strong dipole moment of the N-oxide bond can lead to interesting intermolecular interactions and crystal packing, which are important for designing materials with specific electronic or optical properties. acs.org

Some pyridine N-oxide derivatives have been investigated as components in photoelectrochemical systems, acting as electron transfer relays. rsc.org Others have been used as ligands to create luminescent metal complexes. semanticscholar.org The presence of the nitro group, a known electron-accepting moiety, in conjunction with the pyridine N-oxide scaffold, could potentially lead to materials with interesting nonlinear optical (NLO) properties or applications in charge-transfer complexes. However, specific research focused on this compound for these purposes is not yet prominent in the scientific literature. Similarly, some heterocyclic N-oxides have been investigated for creating energetic materials, though this is a highly specialized field. mdpi.com

Potential for Optical Nonlinearity and Related Phenomena

Substituted pyridine N-oxides, particularly those bearing nitro groups, have been a subject of interest in the field of nonlinear optics. The potential for optical nonlinearity in compounds like this compound arises from the significant intramolecular charge transfer that occurs between the electron-donating N-oxide group and the electron-withdrawing nitro group. This charge transfer is mediated by the polarizable π-electron system of the pyridine ring.

The presence of an ethyl and a methyl group, both being weak electron-donating groups, can further influence the electronic properties of the molecule, potentially enhancing its hyperpolarizability. Research on analogous compounds, such as 3-methyl-4-nitropyridine N-oxide, has explored their linear and nonlinear optical properties. These studies often involve both experimental measurements and theoretical calculations to understand the structure-property relationships that govern the nonlinear optical response. The specific arrangement of donor and acceptor groups in this compound suggests that it could exhibit a significant second-order nonlinear optical response, making it a candidate for applications in frequency conversion and optical switching.

Development of Photoresponsive Materials with Integrated N-Oxide Functionality

The pyridine N-oxide moiety is a versatile functional group for the design of photoresponsive materials. The N-O bond can undergo photochemical reactions, including cleavage to generate reactive oxygen species or rearrangement to form other heterocyclic systems. nih.gov This reactivity can be harnessed to create materials that change their physical or chemical properties upon exposure to light.

For instance, the pyridine N-oxide group can be incorporated into polymers or other materials to serve as a photoresponsive trigger. researchgate.net Upon irradiation, the photochemical transformation of the N-oxide can lead to changes in properties such as polarity, conformation, or color. In the context of this compound, the presence of the nitro group can also contribute to its photochemical behavior, potentially leading to novel photoresponsive systems. The development of such materials could find applications in areas like photolithography, data storage, and controlled release systems.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

Pyridine N-oxides are well-established ligands in coordination chemistry, capable of coordinating to a wide variety of metal ions through the oxygen atom. wikipedia.org The N-oxide group acts as a hard, monodentate ligand, and its coordination properties can be tuned by the substituents on the pyridine ring.

Chelation Behavior of Pyridine N-Oxides with Transition Metals

While simple pyridine N-oxides act as monodentate ligands, the introduction of other coordinating groups onto the pyridine ring can lead to chelation. In the case of this compound, the primary coordination site is the N-oxide oxygen. However, the potential for this ligand to participate in more complex coordination modes should not be overlooked, especially in the presence of other ligands that could facilitate bridging or the formation of polynuclear complexes.

Structural and Electronic Properties of Metal-Pyridine N-Oxide Complexes

The nature of the metal ion: Different metal ions have varying affinities for oxygen-donor ligands.

The steric bulk of the ligand: The ethyl and methyl groups on the pyridine ring could influence the coordination geometry and the number of ligands that can coordinate to the metal center.

The electronic effects of the substituents: The electron-withdrawing nitro group would decrease the electron density on the N-oxide oxygen, potentially weakening the metal-ligand bond compared to unsubstituted pyridine N-oxide.

Future Research Directions and Perspectives for 5 Ethyl 2 Methyl 4 Nitropyridine 1 Oxide Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of substituted 4-nitropyridine (B72724) 1-oxides typically involves a two-step process: the N-oxidation of the parent pyridine (B92270) followed by nitration. oc-praktikum.deresearchgate.net For 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, this would likely involve the oxidation of 5-ethyl-2-methylpyridine (B142974) with a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), followed by nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.deontosight.ai While effective, these classical methods often involve harsh conditions, hazardous reagents, and significant waste generation.

Future research should prioritize the development of greener and more sustainable synthetic methodologies. nih.gov One promising avenue is the use of safer oxidizing agents in conjunction with catalysts. For instance, hydrogen peroxide in the presence of catalysts like titanium silicalite (TS-1) or methyltrioxorhenium (MTO) has been shown to be effective for the N-oxidation of various pyridines. organic-chemistry.orgnih.gov Other environmentally benign oxidants such as sodium percarbonate and urea-hydrogen peroxide adducts also warrant investigation. organic-chemistry.org Furthermore, the development of a one-pot oxidation and nitration reaction, potentially catalyzed by novel solid acids or supported reagents, could significantly improve the atom economy and reduce the environmental impact of the synthesis. google.com Continuous flow methodologies could also be explored to enhance safety and scalability, especially given the potentially energetic nature of the nitrated product. researchgate.net

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Classical Route | Potential Sustainable Route |

| Oxidizing Agent | Peracids (e.g., m-CPBA, peracetic acid) | H₂O₂, Sodium Percarbonate, Urea-Hydrogen Peroxide |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Milder nitrating agents, potentially in a one-pot reaction |

| Catalyst | None | Titanium silicalite, Rhenium-based catalysts |

| Process | Batch processing | Continuous flow, One-pot synthesis |

| Sustainability | Use of hazardous reagents, significant waste | Use of greener reagents, improved atom economy, enhanced safety |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights. worldscientific.com DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and key properties such as dipole moment and N-O bond dissociation enthalpy. nih.gov

Studies on related molecules like 4-nitropyridine N-oxide have shown that substituents significantly influence the structural parameters and electron density distribution. nih.govbohrium.com The presence of an electron-withdrawing nitro group generally leads to a decrease in the N-O bond length. nih.govbohrium.com Computational analysis of this compound would elucidate the combined electronic effects of the ethyl, methyl, and nitro groups on the pyridine N-oxide ring. This understanding is crucial for predicting the regioselectivity of its reactions. Furthermore, theoretical modeling can be used to map out reaction pathways, calculate activation energies for potential reactions, and predict spectroscopic data (e.g., NMR, IR spectra), which would be invaluable for characterizing the compound and its derivatives. worldscientific.comresearchgate.net

Table 2: Potential Applications of Computational Modeling in the Study of this compound

| Computational Method | Predicted Property/Application |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, dipole moment, bond dissociation energies |

| Natural Bond Orbital (NBO) Analysis | Electron density distribution, charge transfer interactions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, intermolecular interactions |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra, excited state properties |

| Transition State Theory | Calculation of reaction barriers, elucidation of reaction mechanisms |

Exploration of Underexplored Reaction Pathways

The chemistry of 4-nitropyridine 1-oxide is dominated by the facile nucleophilic substitution of the nitro group, which is an excellent leaving group. sciencemadness.orgresearchgate.net It is highly probable that this compound will exhibit similar reactivity, making it a valuable precursor for a wide range of 4-substituted 5-ethyl-2-methylpyridine 1-oxides. Future research should focus on exploring its reactions with a diverse array of nucleophiles.

This could include:

O-Nucleophiles: Reactions with alkoxides and phenoxides to generate novel ethers.

N-Nucleophiles: Reactions with amines, anilines, and heterocycles to produce various amino-substituted pyridines. rsc.org

S-Nucleophiles: Reactions with thiols and thiophenols to synthesize sulfur-containing pyridine derivatives.

C-Nucleophiles: Reactions with carbanions (e.g., from Grignard reagents or organolithium compounds) to form new C-C bonds.

Beyond classical nucleophilic aromatic substitution, other reaction pathways could be investigated. For instance, light-catalyzed substitutions, as observed for 4-nitropyridine 1-oxide, could offer alternative and potentially more selective transformation methods. rsc.org The vicarious nucleophilic substitution (VNS) is another powerful tool for the C-H functionalization of electrophilic aromatic rings and could be explored for this compound. acs.org The reduction of the nitro group would also provide access to the corresponding 4-amino derivative, a valuable building block for further functionalization.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 5-Ethyl-4-methoxy-2-methylpyridine 1-oxide |

| Nitrogen | Piperidine | 4-(Piperidin-1-yl)-5-ethyl-2-methylpyridine 1-oxide |

| Sulfur | Sodium thiophenoxide (NaSPh) | 5-Ethyl-2-methyl-4-(phenylthio)pyridine 1-oxide |

| Carbon | Phenylmagnesium bromide (PhMgBr) | 5-Ethyl-2-methyl-4-phenylpyridine 1-oxide |

| Halogen | Hydrochloric acid (HCl) | 4-Chloro-5-ethyl-2-methylpyridine 1-oxide |

Integration into Supramolecular Assemblies and Functional Materials

Pyridine N-oxides are excellent building blocks for supramolecular chemistry and materials science due to their unique electronic and structural properties. researchgate.net The N-oxide group is a strong hydrogen bond acceptor and can also act as a ligand for metal ions. ontosight.airesearchgate.netrsc.org The presence of both the N-oxide and the nitro group in this compound makes it a particularly interesting candidate for the construction of functional materials.